2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a benzo[g]indole core with a 2,5-dimethylphenyl group and an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the condensation of indole-3-carbaldehyde with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-nitroaldehyde.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles. The indole core can interact with biological receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Lacks the 2,5-dimethylphenyl group but shares the indole core and aldehyde functionality.
2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
590397-97-0 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-13-7-8-14(2)18(11-13)21-19(12-23)17-10-9-15-5-3-4-6-16(15)20(17)22-21/h3-12,22H,1-2H3 |
InChI Key |
BZKKFQAMNRTXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origin of Product |
United States |
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